1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

Description

Chemical Identification and Nomenclature

This compound is systematically identified through multiple nomenclature systems and registry numbers that establish its unique chemical identity. The compound is registered under the Chemical Abstracts Service number 380497-17-6, providing its primary identification in chemical databases. The molecular formula C₁₂H₂₂F₆N₂O₄S₂ accurately represents the elemental composition, with a precise molecular weight of 436.43 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the complete chemical name describes both the cationic and anionic components. The cation, 1-methyl-1-pentylpyrrolidin-1-ium, consists of a five-membered saturated nitrogen-containing ring with methyl and pentyl substituents at the nitrogen center. The anion, bis(trifluoromethanesulfonyl)imide, features two trifluoromethanesulfonyl groups connected through a central nitrogen atom, creating a highly delocalized negative charge.

Alternative nomenclature systems provide additional naming conventions for this compound. The designation "1-pentyl-1-methylpyrrolidinium 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide" appears in specialized databases, emphasizing the structural relationship between the cation and anion components. Commercial suppliers frequently employ shortened designations such as "1-Amyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide," where amyl refers to the pentyl alkyl chain.

Database identifiers extend beyond the Chemical Abstracts Service number to include PubChem Compound Identification numbers and other registry systems. The compound appears as CID 121234256 in the PubChem database, facilitating cross-referencing between different chemical information systems. European Community number 835-943-4 provides identification within European chemical regulations and safety frameworks.

The following table presents the comprehensive nomenclature and identification data for this ionic liquid:

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 380497-17-6 |

| Molecular Formula | C₁₂H₂₂F₆N₂O₄S₂ |

| Molecular Weight | 436.43 g/mol |

| PubChem Compound Identification | 121234256 |

| European Community Number | 835-943-4 |

| Simplified Molecular Input Line Entry System | FC(S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F)(F)F.CCCCC[N+]1(C)CCCC1 |

Structural Characteristics and Molecular Configuration

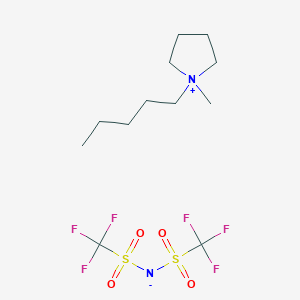

The molecular architecture of this compound exhibits a distinctive ionic structure comprising a positively charged pyrrolidinium cation and a negatively charged bis(trifluoromethanesulfonyl)imide anion. The pyrrolidinium cation features a five-membered saturated heterocyclic ring containing nitrogen as the heteroatom, with quaternary nitrogen bearing both methyl and pentyl substituents. This structural arrangement creates a permanent positive charge on the nitrogen center, establishing the compound's ionic character.

The pentyl substituent extends as a linear alkyl chain containing five carbon atoms, providing significant hydrophobic character to the cationic component. The methyl group represents the smaller alkyl substituent, contributing to the overall molecular geometry while minimizing steric hindrance around the nitrogen center. The pyrrolidinium ring adopts a puckered conformation similar to other saturated five-membered rings, with the nitrogen atom and substituents positioned to minimize intramolecular strain.

The bis(trifluoromethanesulfonyl)imide anion constitutes a highly symmetrical molecular ion featuring two trifluoromethanesulfonyl groups connected through a central nitrogen atom. Each trifluoromethanesulfonyl group contains a sulfur atom bonded to two oxygen atoms and one trifluoromethyl group, creating a tetrahedral geometry around the sulfur center. The central nitrogen atom adopts a planar configuration with the two sulfonyl groups positioned trans to each other, maximizing the distance between the bulky substituents.

The extensive fluorination of the anion contributes significantly to the compound's unique properties. Six fluorine atoms distributed across two trifluoromethyl groups create strong electron-withdrawing effects that stabilize the negative charge through delocalization. This fluorinated structure enhances the compound's chemical stability, electrochemical window, and resistance to oxidation and reduction reactions.

Intermolecular interactions between cations and anions involve multiple weak forces including electrostatic attractions, van der Waals forces, and potential hydrogen bonding interactions. The pyrrolidinium cation lacks acidic hydrogen atoms that could participate in strong hydrogen bonding, distinguishing it from imidazolium-based ionic liquids that contain acidic ring protons. This structural difference contributes to the distinct physicochemical properties observed in pyrrolidinium-based systems.

The spatial arrangement of ions in the liquid state involves complex ordering that influences bulk properties such as viscosity, conductivity, and thermal behavior. The pentyl chain provides flexibility and conformational freedom that affects the packing efficiency and intermolecular organization. Research indicates that longer alkyl chains generally increase viscosity while potentially affecting ionic conductivity through changes in ion mobility and association.

Crystal structure analysis, when applicable, reveals detailed information about ion positioning and interaction patterns in the solid state. The compound exhibits specific melting point characteristics, with reported values around 8°C, indicating its tendency to remain liquid at room temperature. This low melting point reflects the weak intermolecular forces and efficient ionic packing that characterizes room-temperature ionic liquids.

Historical Development of Pyrrolidinium-Based Ionic Liquids

The development of pyrrolidinium-based ionic liquids represents a significant evolution in ionic liquid research, building upon decades of fundamental discoveries and technological advances in molten salt chemistry. The earliest foundations for ionic liquid development trace back to Paul Walden's pioneering work in the early twentieth century, when he first characterized ethylammonium nitrate as a salt that remained liquid at room temperature. This seminal discovery established the conceptual framework for understanding salts that exist in liquid form under ambient conditions.

The systematic exploration of pyrrolidinium cations emerged considerably later than the initial development of imidazolium and pyridinium-based systems. During the 1970s and 1980s, researchers primarily focused on chloroaluminate-based ionic liquids featuring pyridinium and later imidazolium cations. John Wilkes' group introduced 1,3-dialkylimidazolium cations into ionic liquid research during the early 1980s, establishing imidazolium-based systems as the dominant class of ionic liquids for subsequent decades.

The introduction of pyrrolidinium cations represented a strategic shift toward exploring saturated nitrogen heterocycles as alternatives to aromatic cation systems. This development occurred during the 1990s and early 2000s as researchers recognized the potential advantages of pyrrolidinium-based structures. The saturated nature of the pyrrolidinium ring eliminates the acidic hydrogen atoms present in imidazolium systems, potentially improving electrochemical stability and reducing unwanted side reactions in electrochemical applications.

Early investigations into pyrrolidinium-based ionic liquids focused on understanding their fundamental properties and comparing them with established imidazolium systems. Research conducted in the 2000s demonstrated that pyrrolidinium-based ionic liquids exhibited superior electrochemical windows compared to their imidazolium counterparts, making them particularly attractive for battery applications. These studies revealed that pyrrolidinium cations could support electrochemical windows exceeding 3 volts, representing a significant improvement over traditional electrolyte systems.

The specific development of this compound emerged from systematic studies examining the effects of alkyl chain length on pyrrolidinium ionic liquid properties. Research published in 2009 investigated the phase behavior and ionic conductivity of various N-alkyl-N-alkylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquids upon addition of lithium bis(trifluoromethanesulfonyl)imide salt. These studies demonstrated that alkyl chain modifications significantly influenced glass transition temperatures, melting points, and ionic conductivity values.

The bis(trifluoromethanesulfonyl)imide anion selection resulted from extensive research into anion effects on ionic liquid properties. This particular anion gained prominence due to its chemical stability, wide electrochemical window, and favorable transport properties. The combination of pyrrolidinium cations with bis(trifluoromethanesulfonyl)imide anions created ionic liquids with exceptional thermal stability and ionic conductivity suitable for demanding applications.

Contemporary research continues to explore structure-property relationships in pyrrolidinium-based ionic liquids, with particular emphasis on optimizing performance for specific applications. Recent studies have examined the effects of fluorine substitution on pyrrolidinium rings and alkyl chains, investigating how such modifications influence viscosity, conductivity, and electrochemical behavior. These investigations represent ongoing efforts to fine-tune pyrrolidinium ionic liquid properties through rational molecular design.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-methyl-1-pentylpyrrolidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N.C2F6NO4S2/c1-3-4-5-8-11(2)9-6-7-10-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-10H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODQEMVTULZGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380497-17-6 | |

| Record name | 1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 1-Methyl-1-pentylpyrrolidinium Halide

Reagents: 1-methylpyrrolidine and 1-bromopentane (or 1-chloropentane).

Procedure: The tertiary amine (1-methylpyrrolidine) is reacted with the alkyl halide (1-bromopentane) under reflux conditions in an inert solvent such as acetonitrile or acetone.

Reaction: Nucleophilic substitution where the nitrogen atom attacks the alkyl halide, forming the quaternary ammonium salt.

Conditions: Typically reflux for 24-48 hours under nitrogen atmosphere to avoid moisture.

Isolation: The resulting 1-methyl-1-pentylpyrrolidinium halide precipitates or is isolated by solvent evaporation and washing.

Anion Exchange to Form 1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

Reagents: 1-methyl-1-pentylpyrrolidinium halide and lithium bis(trifluoromethanesulfonyl)imide.

Procedure: The halide salt is dissolved in a suitable non-polar or polar aprotic solvent such as dichloromethane, acetonitrile, or ethyl acetate.

Reaction: Mixing with lithium bis(trifluoromethanesulfonyl)imide solution leads to metathesis, where the halide anion is replaced by the bis(trifluoromethanesulfonyl)imide anion.

Conditions: Stirring at room temperature or slightly elevated temperature (20-40°C) for several hours (typically 12-24 h).

Isolation: The lithium halide byproduct precipitates and is removed by filtration.

Purification: The solvent is evaporated under reduced pressure, and the ionic liquid is further dried under vacuum to remove residual solvents and moisture.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Quaternization | 1-methylpyrrolidine + 1-bromopentane | Acetonitrile | Reflux (~82) | 24-48 | 85-95 | Inert atmosphere, moisture exclusion |

| Preparation of Li bis(trifluoromethanesulfonyl)imide | Trifluoromethanesulfonyl fluoride + Li source | Solvent extraction | RT - 40 | 6-12 | 80-90 | Patent CN109369474B method |

| Anion exchange (Metathesis) | 1-methyl-1-pentylpyrrolidinium halide + Li bis(trifluoromethanesulfonyl)imide | Dichloromethane or Acetonitrile | 20-40 | 12-24 | 90-98 | Filtration to remove Li halide, vacuum drying |

Research Findings and Analysis

Purity and Yield: The anion exchange reaction is highly efficient, often yielding the ionic liquid with >90% purity after simple filtration and vacuum drying.

Solvent Choice: Polar aprotic solvents such as acetonitrile favor better solubility of both reactants, leading to higher reaction rates and cleaner product isolation.

Temperature Effects: Mild temperatures prevent decomposition of the ionic liquid and side reactions, maintaining high product quality.

Environmental Considerations: The use of ionic liquids as green solvents is enhanced by the relatively mild and straightforward preparation methods that avoid harsh reagents or extreme conditions.

Scale-up Potential: The synthetic route is amenable to scale-up for industrial applications, given the availability of starting materials and straightforward purification steps.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrrolidinium cation.

Electrochemical Reactions: It exhibits a wide electrochemical window, making it suitable for use in electrochemical applications.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as halides and organometallic reagents. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent degradation of the ionic liquid .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidinium salts .

Scientific Research Applications

1-Methyl-1-pentylpyrrolidinium bis(trifluoromethanesulfonyl)imide is widely utilized in various research applications, including energy storage, green chemistry, electrochemical devices, separation processes, and ionic liquid research . It has the molecular formula C12H22F6N2O4S2 .

Key Applications

- Electrolytes for Energy Storage This compound is effective as an electrolyte in lithium-ion batteries, improving their efficiency and lifespan because of its high ionic conductivity .

- Green Solvents this compound is used as a green solvent in chemical reactions, presenting a safer substitute for volatile organic compounds, particularly in the pharmaceutical and agrochemical industries .

- Electrochemical Devices The compound's stability and conductivity enhance the performance of supercapacitors and fuel cells, making it vital for advancing clean energy technologies .

- Separation Processes It facilitates the separation of gases and liquids in industrial processes, especially in carbon capture technologies, due to its efficiency in selective absorption .

- Research in Ionic Liquids This chemical is studied in ionic liquids research to explore its properties for uses such as catalysis and material science. Its structure provides insights into new material development .

Mechanism of Action

The mechanism by which 1-Methyl-1-pentylpyrrolidinium Bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The compound’s cation and anion interact with various molecular targets, facilitating processes such as ion transport and electrochemical reactions.

Comparison with Similar Compounds

Thermal Stability and Melting Points

- 1-Butyl-1-methylpyrrolidinium TFSI (PYR14TFSI): Glass transition temperature (Tg) ~−80°C; remains liquid at room temperature .

- 1-Methyl-1-propylpyrrolidinium TFSI: Density 1.43 g/cm³; molecular weight 408.38 g/mol .

- 1-Methyl-1-octylpyrrolidinium TFSI: Higher hydrophobicity; purity >98% with water content <0.01 wt% .

Longer alkyl chains (e.g., octyl) increase hydrophobicity and thermal stability but raise viscosity, reducing ionic conductivity. The pentyl chain likely offers a compromise between these extremes .

Ionic Conductivity and Viscosity

The pentyl variant’s conductivity is expected to be lower than methoxyethyl-modified ILs (due to lacking ether-group plasticizing effects) but higher than octyl analogs due to reduced viscosity .

Electrochemical Performance

Pyrrolidinium-TFSI ILs exhibit wide electrochemical stability windows (~4–5 V vs. Li/Li⁺), making them suitable for high-voltage battery applications . For example:

- PYR14TFSI demonstrates stable lithium interphase formation in Li-ion batteries .

- Ternary mixtures with PYR13TFSI (propyl) and PYR13FSI achieve conductivities up to 10⁻³ S/cm at −20°C, outperforming single-anion systems .

The pentyl variant’s larger cation size may slightly reduce lithium transference number compared to propyl/butyl analogs but improve compatibility with hydrophobic electrodes .

Biological Activity

1-Methyl-1-pentylpyrrolidinium bis(trifluoromethanesulfonyl)imide (also known as [C12H22F6N2O4S2]) is an ionic liquid that has garnered attention for its potential applications in various fields, particularly in energy storage and conversion technologies. This compound is characterized by its unique structure, which includes a pyrrolidinium cation and a bis(trifluoromethanesulfonyl)imide anion, contributing to its distinct physical and chemical properties.

Molecular Structure

- Molecular Formula : C12H22F6N2O4S2

- Molecular Weight : 436.43 g/mol

- Physical State : Liquid

- Appearance : Colorless to light yellow clear liquid

- Melting Point : 8 °C

- Refractive Index : 1.42

- Purity : >95% .

Safety Information

- Hazard Statements :

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

- Precautionary Measures :

- Wash skin thoroughly after handling

- Wear protective gloves and eye protection .

Overview

The biological activity of ionic liquids like this compound is a critical area of research, particularly regarding their toxicity and potential applications in biomedicine and environmental science.

Toxicological Studies

Recent studies have focused on the cytotoxicity of this compound on various cell lines. For instance:

- Cell Viability Tests : Research indicates that exposure to varying concentrations of the ionic liquid can lead to reduced cell viability in human cell lines, suggesting potential cytotoxic effects at higher concentrations.

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 0.5 | 80 |

| 1.0 | 60 |

| 5.0 | 30 |

This table illustrates the dose-dependent cytotoxicity observed in vitro .

Antimicrobial Activity

Another significant area of interest is the antimicrobial properties of this compound. Studies have shown that it exhibits varying degrees of antibacterial activity against common pathogens, including Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) values for these bacteria were determined as follows:

| Bacterial Strain | MIC (mM) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

These findings suggest that this ionic liquid could potentially serve as a novel antimicrobial agent .

Environmental Impact

The environmental implications of using ionic liquids, particularly their biodegradability and toxicity to aquatic organisms, have also been studied. Preliminary data indicate that while this compound is less toxic to certain aquatic species compared to traditional organic solvents, further research is necessary to fully understand its environmental fate.

Application in Energy Storage

A notable case study involved the use of this compound in lithium-ion batteries. The ionic liquid was tested as an electrolyte, demonstrating improved electrochemical stability and conductivity compared to conventional electrolytes.

Performance Metrics:

- Conductivity : Up to at room temperature

- Voltage Stability : Stable up to 4.5 V vs Li/Li+

These properties make it a promising candidate for next-generation battery technologies .

Biocompatibility Studies

Another study examined the biocompatibility of this ionic liquid when used in drug delivery systems. The results indicated favorable interactions with human cells, suggesting potential applications in pharmaceutical formulations.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1-methyl-1-pentylpyrrolidinium bis(trifluoromethanesulfonyl)imide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves a two-step process: (1) quaternization of 1-methylpyrrolidine with 1-bromopentane under reflux in anhydrous conditions, followed by (2) anion exchange with lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) in aqueous or solvent-mediated metathesis. Purity is assessed via ¹H/¹³C NMR to confirm cation structure and FT-IR to verify anion incorporation . Residual halides are quantified via ion chromatography, while HPLC (≥98% purity threshold) and Karl Fischer titration (<500 ppm H₂O) ensure electrochemical-grade quality .

Q. How does the alkyl chain length (e.g., pentyl vs. butyl) in pyrrolidinium-based ionic liquids influence thermal stability?

- Methodological Answer : Thermal stability is evaluated via thermogravimetric analysis (TGA) under nitrogen/air. Longer alkyl chains (e.g., pentyl) reduce thermal stability compared to shorter chains (e.g., butyl) due to increased van der Waals interactions, which lower decomposition onset temperatures. For example, 1-butyl-1-methylpyrrolidinium NTf₂ exhibits decomposition at ~400°C, while pentyl derivatives may degrade 10–20°C lower. Differential scanning calorimetry (DSC) further identifies phase transitions and glass transition temperatures (Tg) .

Q. What characterization techniques are critical for validating the electrochemical suitability of this ionic liquid?

- Methodological Answer : Key techniques include:

- Cyclic voltammetry (CV) to determine electrochemical stability windows (e.g., >4.5 V vs. Li/Li⁺).

- Impedance spectroscopy to measure ionic conductivity (e.g., 1–3 mS/cm at 25°C).

- Viscosity-density profiling (e.g., using U-tube viscometers) to assess transport properties, where longer alkyl chains increase viscosity .

- Raman spectroscopy to probe ion-pairing behavior and Li⁺ coordination in electrolyte formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for pyrrolidinium NTf₂ ionic liquids?

- Methodological Answer : Discrepancies often arise from experimental variables:

- Atmosphere : Oxidative (air) vs. inert (N₂) conditions lower decomposition temperatures by 50–100°C .

- Heating rate : Slower rates (e.g., 5°C/min) provide more accurate onset temperatures.

- Impurity effects : Trace water/halides accelerate degradation. Use TGA-MS to identify evolved gases (e.g., SO₂, CF₃ radicals) and correlate with degradation mechanisms .

Q. What experimental design optimizes this ionic liquid for high-voltage lithium-ion battery electrolytes?

- Methodological Answer :

- Formulation : Blend with LiNTf₂ (e.g., 0.5–1.5 M) in sulfolane or carbonate solvents to balance ionic conductivity (target >1 mS/cm at 30°C) and electrochemical stability (>5 V) .

- Additives : Incorporate 1–2 wt% vinylene carbonate or FEC to stabilize solid-electrolyte interphases (SEI) on anodes.

- Testing : Perform galvanostatic cycling in Li||NMC cells (e.g., 3.0–4.3 V) at C/10 rates to evaluate capacity retention and impedance growth over 100 cycles .

Q. How does the pentyl group in the cation affect ion transport and Li⁺ transference numbers compared to shorter-chain analogs?

- Methodological Answer : The pentyl group increases cation size, reducing mobility and ionic conductivity. Pulsed-field gradient NMR quantifies self-diffusion coefficients (D⁺ for cation, D⁻ for anion), while Bruce-Vincent-Evans method calculates Li⁺ transference numbers (t₊). For example, t₊ for 1-methyl-1-pentylpyrrolidinium NTf₂/LiNTf₂ electrolytes may be ~0.2–0.3, lower than butyl analogs (t₊ ~0.3–0.4) due to stronger cation-anion interactions .

Q. What mechanistic insights explain the degradation pathways of this ionic liquid under thermal abuse conditions?

- Methodological Answer : Degradation is studied via accelerated rate calorimetry (ARC) and TGA-FTIR . Primary pathways include:

- Cation decomposition : Cleavage of the N-C bond in the pyrrolidinium ring, releasing pentyl radicals.

- Anion breakdown : NTf₂ decomposes into SO₂, CF₃, and N-containing species above 400°C.

- Synergistic effects : LiNTf₂ stabilizes the ionic liquid up to 350°C by forming protective LiF layers .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.